2-methylpropyl 2-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate
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Overview
Description
2-methylpropyl 2-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate is a proline derivative. This compound is known for its unique structure, which includes a thiazole ring, a pyrrolidine ring, and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl 2-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate typically involves the reaction of 4-methyl-2-thiazolylamine with a suitable pyrrolidinecarboxylic acid derivative. The reaction conditions often include the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-methylpropyl 2-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-methylpropyl 2-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-methylpropyl 2-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.
Proline Derivatives: Compounds like proline itself and its esters have similar structural features and are used in similar applications
Uniqueness
2-methylpropyl 2-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate is unique due to its combination of a thiazole ring, a pyrrolidine ring, and an ester functional group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C14H21N3O3S |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-methylpropyl 2-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H21N3O3S/c1-9(2)7-20-14(19)17-6-4-5-11(17)12(18)16-13-15-10(3)8-21-13/h8-9,11H,4-7H2,1-3H3,(H,15,16,18) |
InChI Key |
CTBWVPPFKVSGHQ-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)NC(=O)C2CCCN2C(=O)OCC(C)C |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCCN2C(=O)OCC(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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